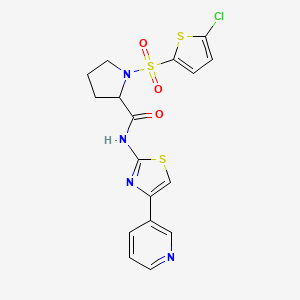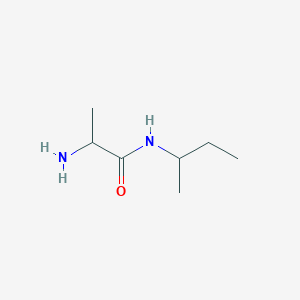![molecular formula C12H19NO4 B3212479 Ammonium {[2-(2-furyl)cyclohexyl]oxy}acetate CAS No. 1101747-43-6](/img/structure/B3212479.png)
Ammonium {[2-(2-furyl)cyclohexyl]oxy}acetate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Ammonium {[2-(2-furyl)cyclohexyl]oxy}acetate has been studied for its potential applications in a variety of scientific research areas, including drug design, medicinal chemistry, and biotechnology. In drug design, this compound can be used to synthesize compounds that can modulate the activity of biological targets, such as proteins and enzymes. In medicinal chemistry, this compound can be used to synthesize compounds that can bind to and activate certain receptors in the body, such as those involved in pain relief. In biotechnology, this compound can be used to synthesize compounds that can modulate the expression of genes.
Mécanisme D'action
Ammonium {[2-(2-furyl)cyclohexyl]oxy}acetate acts as an agonist, meaning it binds to and activates certain receptors in the body. When this compound binds to a receptor, it triggers a cascade of events that can lead to a variety of physiological and biochemical effects. For example, this compound can activate certain pathways in the body that can lead to the release of hormones, neurotransmitters, and other mediators that can affect the body’s physiology.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on the body’s biochemical and physiological processes. In particular, this compound has been studied for its potential effects on the body’s metabolism, immune system, and cardiovascular system. This compound has been shown to modulate the activity of certain enzymes involved in the metabolism of fats and carbohydrates, as well as the production of hormones and neurotransmitters. This compound has also been shown to modulate the activity of certain immune cells, such as T cells and B cells, as well as to modulate the activity of certain cardiovascular receptors, such as the angiotensin II receptor.
Avantages Et Limitations Des Expériences En Laboratoire
Ammonium {[2-(2-furyl)cyclohexyl]oxy}acetate has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high purity level. It is also relatively stable and can be stored for long periods of time. However, this compound is also limited in its applications. It is not very soluble in water and has a low solubility in organic solvents. In addition, this compound is not very stable in the presence of strong acids and bases.
Orientations Futures
Ammonium {[2-(2-furyl)cyclohexyl]oxy}acetate has potential future applications in a variety of areas. For example, this compound could be used to synthesize compounds that can modulate the activity of certain receptors involved in the body’s metabolism, immune system, and cardiovascular system. In addition, this compound could be used to synthesize compounds that can modulate the expression of genes. Finally, this compound could be used to synthesize compounds that can modulate the activity of certain enzymes involved in the metabolism of fats and carbohydrates, as well as the production of hormones and neurotransmitters.
Propriétés
IUPAC Name |
azanium;2-[2-(furan-2-yl)cyclohexyl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4.H3N/c13-12(14)8-16-11-5-2-1-4-9(11)10-6-3-7-15-10;/h3,6-7,9,11H,1-2,4-5,8H2,(H,13,14);1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUDIEDRVSPARJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CO2)OCC(=O)[O-].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Formylpyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B3212398.png)
![5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B3212405.png)
![Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3212416.png)
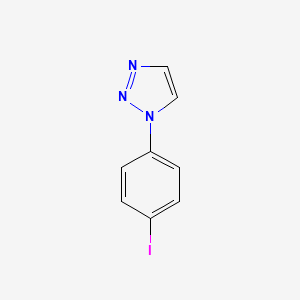
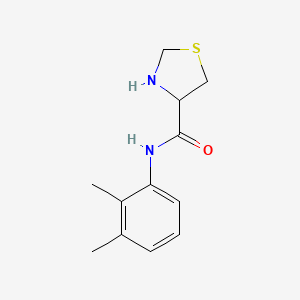
![4-[Bis(4-aminophenyl)methyl]phenol](/img/structure/B3212454.png)
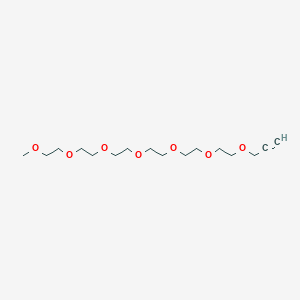
![3-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2H,3H,5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide](/img/structure/B3212474.png)
![1-(4-chlorophenyl)-3-hydroxy-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3212483.png)
![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3212489.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212492.png)
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3212500.png)
